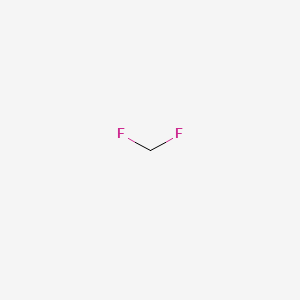

Difluoromethane

Beschreibung

Contextualization within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, is a field that has produced numerous materials vital to modern society, from pharmaceuticals to advanced polymers. wikipedia.orgnih.gov The carbon-fluorine bond is one of the strongest in organic chemistry, imparting high thermal and chemical stability to fluorinated compounds. wikipedia.org

Difluoromethane is a member of the hydrofluorocarbon (HFC) subclass of organofluorine compounds. wikipedia.org HFCs were developed as replacements for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), which were found to contribute to the depletion of the ozone layer. taylorandfrancis.com Unlike its predecessors, this compound has an ozone depletion potential (ODP) of zero. nucleos.com The presence of two fluorine atoms significantly influences the molecule's polarity and physical properties, making it a subject of fundamental research into the effects of fluorination on molecular behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | CH₂F₂ |

| Molar Mass | 52.024 g·mol⁻¹ wikipedia.org |

| Boiling Point | -51.6 °C sigmaaldrich.com |

| Melting Point | -136.0 °C sigmaaldrich.com |

| Vapor Pressure | 1,518.92 kPa (at 21.1 °C) wikipedia.org |

| Water Solubility | 0.44% at 25 °C nih.gov |

| Ozone Depletion Potential (ODP) | 0 nucleos.com |

| Global Warming Potential (GWP-100 yr) | 677 wikipedia.org |

Historical Trajectory in Scientific Inquiry

The field of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound, fluoromethane (B1203902), reported in 1835. wikipedia.orgnih.gov The isolation of elemental fluorine by Henri Moissan in 1886 opened the door for more extensive research. nih.gov

The development of this compound and other HFCs gained momentum in the latter half of the 20th century, driven by environmental concerns over ozone-depleting substances. taylorandfrancis.com The Montreal Protocol in 1987 precipitated a global effort to phase out CFCs and HCFCs, spurring research into alternatives like HFC-32. taylorandfrancis.com

Early production of this compound was primarily achieved through batch processes reacting dichloromethane (B109758) with hydrogen fluoride (B91410) (HF) in the liquid phase, using catalysts such as antimony pentachloride (SbCl₅). nucleos.com Subsequent research has focused on developing more efficient and safer continuous-flow synthesis methods to mitigate the hazards associated with handling hydrogen fluoride. nucleos.com

Table 2: Key Milestones in Organofluorine Chemistry

| Year | Discovery | Significance |

|---|---|---|

| 1835 | First synthesis of an organofluorine compound (fluoromethane). wikipedia.orgnih.gov | Marks the beginning of organofluorine chemistry. |

| 1886 | Isolation of elemental fluorine by Henri Moissan. nih.gov | Enabled the synthesis of a wider range of fluorinated compounds. |

| 1930s | Chlorofluorocarbons (CFCs) developed as refrigerants. researchgate.net | Commercialization of organofluorine compounds for widespread use. |

| 1970s | Link between CFCs and ozone depletion discovered. wikipedia.org | Initiated the search for environmentally safer alternatives. |

| 1987 | The Montreal Protocol is signed. taylorandfrancis.com | International treaty to phase out ozone-depleting substances, driving HFC research. |

Contemporary Significance in Chemical Research

This compound's primary contemporary significance lies in its application as a refrigerant, either as a component in blends like R-410A (a mixture of this compound and pentafluoroethane) or increasingly as a standalone replacement for older refrigerants. wikipedia.orgtaylorandfrancis.com Its favorable thermodynamic properties, including high heat transfer coefficients, make it an efficient choice for air conditioning and refrigeration systems. wikipedia.orgnucleos.com

However, its Global Warming Potential (GWP) of 677, while lower than many of the substances it replaces, is still considered significant. wikipedia.org This has made this compound a focal point of research aimed at two main goals:

Performance Optimization: Studies investigate its performance in various heat transfer systems to maximize efficiency and minimize the required refrigerant charge, thereby reducing the potential environmental impact from leaks. wikipedia.orgnucleos.com

Development of Alternatives: The ongoing search for next-generation refrigerants with even lower GWPs often uses HFC-32 as a benchmark for performance.

Beyond refrigeration, this compound is used in specialized applications within the electronics industry. It serves as a plasma etchant for silicon and other materials in the manufacturing of semiconductors and solar panels. ecetoc.org Research in this area explores the plasma chemistry of CH₂F₂ to optimize etching processes for creating intricate microelectronic components.

Interdisciplinary Research Landscape

The study of this compound extends across multiple scientific and engineering disciplines, creating a rich interdisciplinary research landscape.

Chemical Engineering and Thermodynamics: Researchers in this field focus on the thermophysical properties of this compound. taylorandfrancis.com They conduct experimental measurements and develop computational models to predict its behavior in refrigeration cycles, aiming to improve system design and energy efficiency. taylorandfrancis.com

Environmental and Atmospheric Chemistry: The environmental fate of this compound is a key area of investigation. Scientists study its atmospheric lifetime (estimated at nearly 5 years) and its degradation pathways, which primarily involve reaction with hydroxyl radicals. nucleos.comecetoc.org This research is crucial for accurately modeling its contribution to climate change and informing international environmental policy.

Materials Science: In materials science, the focus is on this compound's role in plasma etching. ecetoc.org Studies delve into the fundamental interactions between the CH₂F₂ plasma and substrate surfaces to achieve precise control over the etching process at the nanoscale.

Physical and Computational Chemistry: Advanced computational methods, such as quantum chemical calculations and molecular dynamics simulations, are employed to understand the intermolecular forces and thermodynamic properties of this compound. This theoretical work aids in the design of new solvents and materials for capturing or separating HFCs.

This multifaceted research landscape underscores the continued importance of this compound as a compound of both practical utility and fundamental scientific interest.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

difluoromethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F2/c2-1-3/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWRIWBAIICGTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F2 | |

| Record name | DIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6029597, DTXSID901045808 | |

| Record name | Difluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon fluoride (CF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.023 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Difluoromethane appears as a colorless odorless gas. Insoluble in water and has a high thermal stability. Its vapors are heavier than air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Contact with the unconfined liquid can cause frostbite. Used as a refrigerant., Gas or Vapor; Liquid, Colorless gas; [Merck Index] Colorless liquefied gas with a faint ethereal odor; [MSDSonline] | |

| Record name | DIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methane, difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluoromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7838 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-51.65 °C | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.44% at 25 °C, Soluble in ethanol | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.961 at 25 °C; 1.052 at 0 °C (liquid), Density: 1.2139 g/cu cm at -52 °C, Critical density: 0.430 | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.26X10+4 mm Hg at 25 °C | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas, Colorless gas at ambient conditions | |

CAS No. |

75-10-5, 2154-59-8 | |

| Record name | DIFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21769 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Difluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Difluoromethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Difluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6029597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon fluoride (CF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methylene, difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77JW9K722X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-136.8 °C | |

| Record name | Difluoromethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways for Difluoromethane

Catalytic Fluorination Processes

Catalytic fluorination processes involve the replacement of chlorine atoms with fluorine atoms in a starting material, typically dichloromethane (B109758), using hydrogen fluoride (B91410).

Hydrofluorination of Dichloromethane

The hydrofluorination of dichloromethane (CH₂Cl₂) with hydrogen fluoride (HF) is a primary route for difluoromethane synthesis, following the general reaction: CH₂Cl₂ + 2HF → CH₂F₂ + 2HCl. usitc.gov This reaction can be carried out in both liquid and gas phases, each with distinct catalytic systems and operational considerations.

Liquid-phase hydrofluorination of dichloromethane has been a long-standing method for producing this compound. Historically, pentavalent antimony halides, such as antimony pentachloride (SbCl₅), have been employed as catalysts. google.com However, a challenge with these catalysts is their gradual conversion to trivalent antimony halides, which are inactive for the reaction and highly corrosive to metallic equipment. google.com

More recently, catalysts comprising halides of titanium and tin have been developed to overcome the drawbacks associated with antimony-based catalysts. google.com Tin tetrachloride (SnCl₄), specifically, has been identified as an effective catalyst for this liquid-phase reaction. google.comfluorine1.ru The process can be conducted in a continuous or batchwise manner. google.com For instance, in a continuous process, the reaction can be performed at temperatures around 130°C and pressures of 23.5 bar absolute, with a continuous supply of dichloromethane and hydrogen fluoride. google.com The amount of catalyst typically ranges from at least 0.001 mol per mole of dichloromethane, with good results observed at 0.05 mol per mole of dichloromethane. google.com The molar ratio between the catalyst and dichloromethane in the liquid phase can be as high as 1,000 in continuous processes, though practically, not more than about 5 mol of catalyst per mole of dichloromethane is generally used. google.com

Table 1: Examples of Liquid-Phase Hydrofluorination Conditions for this compound Synthesis

| Catalyst Type | Temperature (°C) | Pressure (bar) | Molar Ratio (HF/DCM) | Productivity (g/h) | Reference |

| SnCl₄ | 130 | 23.5 | Variable | 3.9 | google.com |

| Antimony Pentafluoride | 80-150 | 8-80 kg/cm ² | ~2 (stoichiometric) | Not specified | wipo.intgoogle.com |

Gas-phase hydrofluorination offers advantages such as lower pollution and easier continuous production compared to liquid-phase methods. gychbjb.com Catalysts for gas-phase synthesis include tin tetrachloride deposited on active charcoal, although this method has been noted for its low productivity per unit volume of the reactor and a risk of catalyst deactivation. google.com Chromium-based catalysts, often supported on alumina (B75360) (Cr/Al₂O₃ composites), are also utilized for gas-phase hydrofluorination processes. fluorine1.rugychbjb.com The performance of these catalysts can be progressively optimized. gychbjb.com

Continuous flow synthesis techniques have been developed to address some of the inherent challenges of batch liquid-phase processes, such as severe reactor corrosion, high safety risks, and difficulties in catalyst regeneration. researchgate.net A flow process utilizing a tubular reactor has been designed for the continuous synthesis of this compound. researchgate.net Optimal conditions identified for such a continuous flow system include a reaction temperature of 100°C, a molar ratio of dichloromethane to hydrogen fluoride of 1.6:1, and a reaction time of 300 seconds. researchgate.net This approach enables a safer, more efficient, and scalable production of this compound. researchgate.net

Catalyst deactivation is a critical aspect in the industrial production of this compound. In liquid-phase hydrofluorination using antimony halides, deactivation occurs as the pentavalent antimony halide is gradually converted into an inactive trivalent form. google.com This conversion not only reduces catalytic activity but also leads to increased corrosivity. google.com

For gas-phase catalysts, deactivation mechanisms include:

Coke Formation: Deposition of carbonaceous material (coke) on the active sites of the catalyst can lead to a reduction in catalytic activity. colab.wsyoutube.comresearchgate.net This is particularly common in reactions involving hydrocarbons. youtube.com

Sintering/Aging: Prolonged exposure to high temperatures can cause a loss of active surface area due due to the collapse of the catalyst structure or agglomeration of metal particles (sintering). colab.wsyoutube.com For palladium catalysts, sintering of Pd particles, promoted by the reaction of hydrogen fluoride with the support, is a primary deactivation mechanism. colab.ws

Poisoning: Irreversible chemisorption of certain molecules (poisons) onto the active sites of the catalyst can lead to deactivation. youtube.com

Support Conversion: In some cases, the catalyst support itself can undergo transformation, such as the conversion of γ-alumina into aluminum fluoride (AlF₃) in the presence of HF, which contributes to deactivation. researchgate.net

Catalyst optimization efforts focus on developing more stable and active catalysts, as well as strategies for their regeneration. For instance, some research has explored methods to regenerate spent catalysts by contacting them with aqueous potassium hydroxide. sci-hub.se

Catalytic Hydrogenation of Chlorofluorocarbons (CFCs)

This compound can also be produced through the catalytic hydrodechlorination of chlorofluorocarbons (CFCs), particularly dichlorothis compound (B179400) (CFC-12, CCl₂F₂). ecetoc.orggoogle.comepo.org This method involves reacting the CFC with hydrogen at elevated temperatures in the presence of a hydrogenation catalyst to replace chlorine atoms with hydrogen. epo.org

Noble metals, such as palladium (Pd), platinum (Pt), and ruthenium (Ru), supported on activated carbon or oxides, are commonly used as catalysts for this process. epo.orgpjoes.com For the hydrodechlorination of CFC-12, a catalyst composed of Pd as the active component, bismuth (Bi) as an auxiliary agent, and activated carbon as the carrier (Pd-Bi/C) has shown promising results. google.com Under optimal conditions, this Pd-Bi/C catalyst can achieve CFC-12 conversion rates exceeding 90% and HFC-32 selectivity greater than 80%, with a reported service life exceeding 1200 hours. google.com

Table 2: Performance of Catalysts in Catalytic Hydrodechlorination of CFC-12 to HFC-32

| Catalyst Type | Reaction Temperature (°C) | CFC-12 Conversion (%) | HFC-32 Selectivity (%) | Catalyst Life (h) | Reference |

| Pd-Bi/C | 240 | >90 | >80 | >1200 | google.com |

| 1wt.% Pd/C | 227 | 80 (after 8h) | 70 | Rapid deactivation (40% conversion after 100h) | google.com |

While noble metal catalysts show high activity, their deactivation can occur due to coke formation or poisoning by by-products such as HF and HCl, which can interact with the catalyst or its support. gychbjb.comdss.go.th However, the catalytic hydrodechlorination method generally offers advantages such as harmless by-products and high reaction activity and selectivity towards the desired products. gychbjb.com

Beyond traditional catalytic beds, electrochemical methods using gas diffusion electrodes (GDEs) have also been explored for the decomposition of CFC-12. dss.go.th Lead-supported GDEs, for instance, have demonstrated high selectivity (92.6%) for this compound formation by promoting only dechlorination of CFC-12. dss.go.th

Alternative Synthetic Routes

The production of this compound typically involves the liquid-phase fluorination of dichloromethane (CH₂Cl₂) with hydrogen fluoride (HF) in the presence of a catalyst. This method is widely employed in industrial settings researchgate.netgoogle.com. Catalysts such as antimony pentachloride (SbCl₅) have been utilized in batch reactors, though this process can present challenges related to reactor corrosion and catalyst regeneration researchgate.netgoogle.com.

Recent advancements have explored continuous flow processes to mitigate these issues. For instance, studies have identified optimal conditions for the continuous synthesis of this compound using a tubular reactor, achieving high conversion rates of hydrogen fluoride with minimal by-product formation researchgate.net.

Table 1: Optimal Conditions for Continuous Synthesis of this compound via Dichloromethane Fluorination researchgate.net

| Parameter | Value |

| Reaction Temperature | 100 °C |

| Molar Ratio (DCM:HF) | 1.6:1 |

| Reaction Time | 300 s |

| HF Conversion (per pass) | Up to 16.2% |

Other catalytic systems have also been investigated. Fluorinated metal oxide catalysts, such as fluorinated Cr/Al₂O₃, have demonstrated superior performance compared to pure fluorinated Al₂O₃ catalysts in the hydrofluorination of dichloromethane koreascience.kr. Research into magnesium fluoride (MgF₂) based catalysts, incorporating promoters like Co²⁺ and Ni²⁺, has shown improvements in catalyst stability and service life, while Zn²⁺ can enhance selectivity towards this compound gychbjb.com.

Beyond direct fluorination, alternative reagents and strategies have emerged for the introduction of the difluoromethyl group. Fluoroform (CHF₃), for example, has been explored as a reagent for difluoromethylation reactions, particularly in continuous flow protocols, offering an atom-efficient synthesis route for various difluoromethylated compounds rsc.org.

Another approach involves the deprotonation of this compound itself to generate nucleophilic CF₂H⁻ fragments. These reactive species can then be captured by suitable Lewis acids, forming adducts such as boron-CF₂H⁻ adducts, which can serve as nucleophilic sources of the difluoromethyl group in subsequent reactions, including palladium-mediated difluoromethylation rsc.org.

Chlorothis compound (B1668795) (CHF₂Cl), historically a widely produced and cost-effective reagent, can be deprotonated with strong bases to generate difluorocarbene, a short-lived intermediate that can be trapped by nucleophilic species to yield difluoromethylated products rsc.orgcas.cn. However, its use is increasingly limited due to its classification as a strong ozone-depleting gas under the Montreal Protocol rsc.orgcas.cn. Various alternative this compound sources have been developed for laboratory-scale difluoromethylation, including bromodifluoromethyltrimethylsilane (TMSCF₂Br), diethyl bromodifluoromethylphosphonate ((EtO)₂POCF₂Br), phenyl chlorodifluoroacetate (PhCOCF₂Cl), and difluoromethyl trifluoromethanesulfonate (B1224126) (CHF₂OTf) rsc.org.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic pathways and developing new ones. This compound formation can proceed through various mechanistic routes, including radical halogenation and metal-mediated processes.

Radical Halogenation Pathways

The formation of this compound can occur via free-radical substitution reactions, a well-established mechanism in organic chemistry, particularly in the halogenation of alkanes and fluoroalkanes brainly.comlibretexts.orglibretexts.org. For example, the reaction of fluorine with fluoromethane (B1203902) (CH₃F) to form this compound (CH₂F₂) is a classic illustration of this mechanism brainly.comexamqa.com. This process is characterized by a chain reaction involving three distinct stages: initiation, propagation, and termination brainly.comlibretexts.orglibretexts.orgchemistrysteps.com.

The initiation step is the beginning of the radical chain reaction, where radicals are generated from stable molecules chemistrysteps.com. For the reaction of fluorine with fluoromethane, this typically involves the homolytic cleavage of the fluorine molecule (F₂) into two highly reactive fluorine radicals (F•) brainly.comlibretexts.orglibretexts.org. This step requires an input of energy, often supplied by light (photolysis) or heat libretexts.orglibretexts.orgchemistrysteps.com.

Equation 1: Initiation Step F₂ → 2 F• brainly.com

Propagation steps are the core of the chain reaction, where radicals react with stable molecules to form new radicals, thus perpetuating the chain libretexts.orgchemistrysteps.com. In the formation of this compound from fluoromethane and fluorine, two key propagation steps occur:

Hydrogen Abstraction: A fluorine radical (F•) abstracts a hydrogen atom from fluoromethane (CH₃F), forming hydrogen fluoride (HF) and a fluoromethyl radical (•CH₂F) brainly.com. This step is crucial as it generates the carbon-centered radical necessary for further fluorination.

Equation 2: First Propagation Step F• + CH₃F → •CH₂F + HF brainly.com

Radical Attack on Halogen: The newly formed fluoromethyl radical (•CH₂F) then reacts with another molecule of molecular fluorine (F₂). This reaction results in the formation of this compound (CH₂F₂) and regenerates a fluorine radical (F•), which can then continue the chain reaction brainly.com.

Equation 3: Second Propagation Step •CH₂F + F₂ → CH₂F₂ + F• brainly.com

The exothermic energy released from the second propagation step can provide the activation energy for the first propagation step, creating a self-sustaining cyclic chain reaction libretexts.org.

Combination of two fluorine radicals: F• + F• → F₂ brainly.com

Combination of two fluoromethyl radicals: •CH₂F + •CH₂F → CH₂FCH₂F (1,2-difluoroethane) examqa.com

Combination of a fluorine radical and a fluoromethyl radical: F• + •CH₂F → CH₂F₂ brainly.com

These termination steps are crucial as they prevent an uncontrolled chain reaction and can lead to the formation of various by-products brainly.comlibretexts.org.

Metal-Mediated and Organometallic Syntheses

Metal-mediated and organometallic approaches offer alternative and often more selective routes for the synthesis of difluoromethylated compounds, including this compound itself or its precursors. These methods frequently involve the direct transfer of a CF₂H group or the generation of difluorocarbene intermediates researchgate.netcas.cnresearchgate.net.

Transition-metal-catalyzed difluoromethylation reactions have seen growing interest researchgate.netcas.cn. For instance, cadmium-mediated reactions have been reported where metallic cadmium reacts with difluoroiodomethane (B73695) (CF₂HI) in dimethylformamide (DMF) to yield difluoromethyl cadmium species, such as [Cd(CF₂H)₂] and [Cd(CF₂H)I]. These cadmium complexes can then be utilized for the difluoromethylation of various organic substrates, including allyl bromide and 3-chlorobut-1-yne cas.cnresearchgate.net.

Copper-mediated processes also play a role, such as the oxidative difluoromethylation of terminal alkynes using trimethylsilyl (B98337) this compound (TMSCF₂H) cas.cn. Furthermore, palladium-mediated difluoromethylation has been developed, where this compound can be deprotonated to form boron-CF₂H⁻ adducts. These adducts can then undergo transmetalation of the CF₂H⁻ group to palladium(II), representing a challenging but effective strategy for incorporating the difluoromethyl moiety rsc.org.

Organometallic compounds, broadly defined, are central to the introduction of fluoroalkyl groups. While not always directly yielding this compound, they are crucial for synthesizing difluoromethylated precursors. For example, magnesium metal-mediated reductive tri- and difluoromethylation of chlorosilanes can be achieved using tri- and difluoromethyl sulfides, sulfoxides, and sulfones acs.org. The field also explores carbene complexes, such as those involving Germanium(IV) and Tin(IV) fluorides, synthesized via oxidative addition of bis(dialkylamino)difluoromethylenes as carbene sources, highlighting the utility of difluorocarbene chemistry in these syntheses nih.gov.

Table 2: Examples of Metal-Mediated Difluoromethylation Reagents and Applications

| Metal System | Reagent Source | Example Application | Reference |

| Cadmium | CF₂HI | Difluoromethylation of allyl bromide, 3-chlorobut-1-yne | cas.cnresearchgate.net |

| Copper | TMSCF₂H | Oxidative difluoromethylation of terminal alkynes | cas.cn |

| Palladium | R₃B-CF₂H⁻ adducts (from CH₂F₂) | Transmetalation of CF₂H⁻ to Pd(II) | rsc.org |

| Magnesium | Difluoromethyl sulfides/sulfones | Reductive difluoromethylation of chlorosilanes | acs.org |

| Germanium/Tin | Bis(dialkylamino)difluoromethylenes | Carbene complex formation | nih.gov |

Carbene-Based Difluoromethylation Strategies

Carbene-based difluoromethylation strategies involve the generation and subsequent trapping of difluorocarbene (CF₂). researchgate.netrsc.orgcas.cncas.cn Difluorocarbene is characterized as a moderately electrophilic species, which preferentially reacts with electron-rich nucleophiles. cas.cn

A widely employed precursor for generating difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na). cas.cnorgsyn.org Upon thermal decarboxylation, this salt releases difluorocarbene, which can then be intercepted by various nucleophiles. orgsyn.org For instance, this method has been successfully applied to synthesize aryl difluoromethyl ethers from phenols, with the reaction proceeding via the electrophilic difluorocarbene intermediate being trapped by a phenolate (B1203915) nucleophile, followed by protonation. orgsyn.org This approach also extends to the difluoromethylation of other heteroatoms, including nitrogen, sulfur, and selenium. orgsyn.org

Historically, chlorothis compound (CHF₂Cl, Freon 22) was also used as a difluorocarbene source. rsc.org However, its status as an ozone-depleting substance has led to limitations in its production and use, driving the development of alternative, more environmentally friendly reagents. rsc.orgcas.cn Fluoroform (CHF₃), despite its low reactivity, has emerged as a promising reagent for difluoromethylation in continuous flow systems, forming an electrophilic singlet difluorocarbene through deprotonation and subsequent α-elimination of fluoride. rsc.org

Recent advancements have focused on developing novel and non-ozone-depleting difluorocarbene reagents. cas.cncas.cn For example, difluoromethyltri(n-butyl)ammonium chloride ([(n-Bu)₃NCF₂H]⁺Cl⁻) has been reported as an efficient difluorocarbene reagent capable of difluoromethylating a broad range of O-, S-, N-, and C-nucleophiles. cas.cn

Electrophilic and Nucleophilic Difluoromethylation Approaches

Difluoromethylation can be achieved through both electrophilic and nucleophilic pathways, depending on the nature of the difluoromethylating reagent and the substrate. researchgate.netcas.cn

Nucleophilic Difluoromethylation: This approach typically involves the transfer of a difluorinated carbanion (CF₂H⁻) to an electrophilic substrate. researchgate.netcas.cnbeilstein-journals.org Trimethylsilyl(difluoromethyl)silane (Me₃SiCF₂H or TMSCF₂H) is one of the most frequently utilized nucleophilic difluoromethylating reagents due to its accessibility and stability. chinesechemsoc.orgcas.cnenamine.netnih.govcas.cn It has been successfully employed for the difluoromethylation of aldehydes and ketones, leading to the formation of α-difluoromethyl alcohols. beilstein-journals.orgcas.cnenamine.net The scope of these reactions has been expanded, even to challenging substrates like enolizable ketones, through the use of additives such as hexamethylphosphoramide (B148902) (HMPA) or N,N'-dimethylpropylene urea (B33335) (DMPU). enamine.net

Other notable nucleophilic difluoromethylating reagents include difluoromethyl aryl sulfones, such as difluoromethyl phenyl sulfone (PhSO₂CF₂H), which have proven effective in synthesizing α- and β-difluoromethyl alcohols. beilstein-journals.orgcas.cn Organometallic reagents like (DMPU)₂Zn(CF₂H)₂ and the silver complex [(SIPr)Ag(CF₂H)] have also been developed for their utility in transition metal-mediated or -catalyzed difluoromethylation reactions. chinesechemsoc.orgchemrxiv.org

While direct nucleophilic difluoromethylation from this compound (CH₂F₂) itself is challenging due to its weak acidity and the instability of the free CF₂H⁻ conjugate base, recent research has demonstrated a Lewis pair approach. rsc.org This strategy enables the deprotonation of CH₂F₂ and the capture of CF₂H⁻ as R₃B-CF₂H⁻ adducts, which can then serve as nucleophilic sources of the difluoromethyl group. rsc.org

Electrophilic Difluoromethylation: Electrophilic difluoromethylation involves the transfer of a difluoromethyl moiety to nucleophilic substrates. researchgate.netcas.cnsioc-journal.cn Compared to their nucleophilic counterparts, electrophilic difluoromethylating reagents have seen comparatively less development. sioc-journal.cn An example of such a reagent is S-(difluoromethyl)diarylsulfonium tetrafluoroborate (B81430), which has demonstrated efficacy in introducing an electrophilic difluoromethyl group into various nucleophiles, including sulfonic acids, tertiary amines, imidazole (B134444) derivatives, and phosphines. acs.orgcapes.gov.br These approaches can also involve radical mechanisms, where a difluoromethyl radical (•CF₂H) is generated as a precursor. chinesechemsoc.orgsioc-journal.cn

Cross-Coupling Methodologies (e.g., Palladium, Nickel, Copper, Iron, Gold)

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the formation of C-CF₂H bonds, particularly for C(sp²)-CF₂H linkages. researchgate.netrsc.orgrsc.orgrsc.org

Palladium-Catalyzed Difluoromethylation: Palladium catalysis is widely recognized for its role in C-C bond formation. unibo.it In difluoromethylation, palladium-catalyzed Negishi cross-coupling reactions have been developed for the difluoromethylation of aryl iodides and bromides using (TMEDA)Zn(CF₂H)₂ as an organozinc reagent. rsc.orgacs.org This method allows for efficient transmetalation of the CF₂H group from the zinc reagent to the palladium catalyst, yielding difluoromethylated arenes in good to excellent yields, irrespective of electron-donating or electron-withdrawing substituents on the aryl halide. acs.org Additionally, palladium-catalyzed difluoromethylation of (hetero)arylboronic acids and esters has been achieved using chlorothis compound as a difluorocarbene source, providing access to various bioactive CF₂H-containing analogues. rsc.org Trimethylsilyl(difluoromethyl)silane (TMSCF₂H) can also serve as a CF₂H source in copper-mediated palladium cross-coupling reactions with aryl iodides, often requiring co-catalysts like copper(I) iodide (CuI) and cesium fluoride (CsF). nih.govacs.org

Nickel-Catalyzed Difluoromethylation: Nickel catalysis offers an alternative to palladium, especially for reactions where palladium faces limitations. unibo.it Recent advancements include nickel-catalyzed cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone, a crystalline and sustainably sourced difluoromethylation reagent. researchgate.netrsc.orgchemrxiv.org This method has been applied to a diverse range of heteroaryl bromides, including precursors to preclinical pharmaceuticals, and proceeds under mild conditions. chemrxiv.org Nickel catalysis has also enabled Markovnikov-selective hydrodifluoromethylation of alkynes with bromothis compound (B75531) (BrCF₂H), providing access to branched CF₂H-alkenes. researchgate.net

Copper-Mediated/Catalyzed Difluoromethylation: Copper plays a significant role in difluoromethylation, often mediating the transfer of the CF₂H group. researchgate.netrsc.org Copper-mediated difluoromethylation of aryl iodides has been reported using reagents such as [(DMPU)₂Zn(CF₂H)₂] and [(IPr)Cu(CF₂H)]. rsc.org Furthermore, copper-catalyzed alkene difluoromethylation can be achieved using difluoroacetic anhydride (B1165640) (DFAA) as a CF₂H source, with the reaction involving the in situ generation of bis(difluoroacetyl) peroxide. researchgate.net Copper-mediated cross-coupling reactions are also effective for the difluoromethylation of electrophiles with nucleophilic difluoromethylating reagents. researchgate.net

Iron-Catalyzed Difluoromethylation: Iron catalysis is gaining attention due to the abundance, low cost, and environmental friendliness of iron catalysts compared to precious metals like palladium. rsc.orgcas.cnillinois.edu An iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone has been developed, proceeding via selective C-S bond cleavage and involving radical species. researchgate.netrsc.orgcas.cn This method offers a mild and broadly applicable approach for synthesizing structurally diverse difluoromethylated arenes, including those with various heterocyclic motifs. rsc.orgcas.cn

Gold-Mediated Difluoromethylation: While less common than other transition metals, gold has also been explored in difluoromethylation. Research has focused on the synthesis and reductive elimination from gold-difluoromethyl complexes, such as cis-[Au(PCy₃)(4-FC₆H₄)(CF₂H)(Cl)]. researchgate.netrsc.org The presence of silver salts can facilitate rapid reductive elimination at room temperature, suggesting the involvement of a cationic gold intermediate. rsc.org

These diverse cross-coupling methodologies, employing various transition metals, have significantly expanded the toolkit for selectively incorporating the difluoromethyl group into complex organic molecules, contributing to advancements in pharmaceutical and agrochemical research. rsc.orgrsc.org

Quantum Chemical and Computational Studies of Difluoromethane

Electronic Structure Elucidation

The electronic structure of difluoromethane has been a primary focus of quantum chemical investigations, aiming to understand the distribution of electrons within the molecule and its impact on reactivity and physical properties.

Ab initio methods, which are derived directly from the fundamental principles of quantum mechanics without empirical parameters, have been widely used to study this compound. Linear Combination of Atomic Orbitals – Molecular Orbital – Self-Consistent Field (LCAO-MO-SCF) calculations, including the Hartree-Fock (HF) method, are foundational in this area. These calculations aim to approximate the molecular orbitals as linear combinations of atomic orbitals, iteratively refining the electron distribution until a self-consistent field is achieved.

Early theoretical investigations on this compound utilized the Hartree-Fock (HF) method with various Gaussian basis sets to explore its electronic structure and potential energy surface. For instance, a study employed a 73/3 Gaussian basis set contracted to the double-zeta level for HF calculations on this compound. caltech.edu This approach allowed for the detailed examination of localized (HF) molecular orbitals (LMOs) at the equilibrium geometry. caltech.edu It was observed that fluorine lone pairs are delocalized towards the carbon atom, contributing significantly to the molecule's stabilization. caltech.edu Further ab initio LCAO-MO-SCF calculations have been performed on this compound using a range of basis sets, including (31/31/1), (31/31/2), (52/52/2), (52/52/3), (52/73/3), (73/52/3), and (73/73/3) for C/F/H atoms respectively. rsc.orgrsc.org These studies compared total energies, orbital energies, correlation-corrected binding energies, and various physical properties derived from the wavefunctions. rsc.orgrsc.org

More advanced ab initio methods, such as Coupled Cluster with Singles and Doubles and a perturbative estimate of connected Triples (CCSD(T)), have also been applied. For example, CCSD(T) theory with large basis sets (correlation consistent or atomic natural orbital hierarchies) has been used to study the vibrational and ro-vibrational properties of this compound, yielding excellent agreement with experimental data for vibrational energy levels and integrated absorption cross sections. researchgate.net

The choice of basis set is crucial in ab initio calculations, as it dictates the flexibility and accuracy of the molecular orbital representation. Studies on this compound have involved optimizing and comparing different basis sets to achieve reliable results.

Research has shown that more flexible basis sets, such as the 73/3 Gaussian basis contracted to the double-zeta level, lead to an optimum Hartree-Fock geometry that is closer to experimental values compared to results obtained with minimum basis sets like STO-3G. caltech.edu However, the improvement in computed general harmonic force constants was limited even with more flexible basis sets. caltech.edu

A comprehensive comparison of various basis sets, including (31/31/1), (31/31/2), (52/52/2), (52/52/3), (52/73/3), (73/52/3), and (73/73/3) (C/F/H), has been conducted to analyze their impact on total energies, orbital energies, and electron population analyses for this compound. rsc.orgrsc.org This highlights the importance of basis set selection for accurate electronic structure determination. For instance, the experimental momentum profile of the highest occupied molecular orbital (HOMO) of this compound has been compared with Hartree-Fock (HF) and Density Functional Theory (DFT) methods using various basis sets, showing good agreement except in the low-momentum region. tsinghua.edu.cn

Basis set optimization procedures involve refining Gaussian exponents and contraction coefficients based on molecular calculations to achieve favorable properties for density functional calculations. uzh.chuzh.ch These optimized basis sets, such as the molecularly optimized DZVP (m-DZVP), have demonstrated superior performance for total energies and geometries compared to traditional basis sets of similar size. uzh.chuzh.ch

Semiempirical methods offer a computationally less demanding alternative to ab initio calculations by incorporating empirical parameters to approximate certain integrals. While less rigorous, they can provide useful insights, especially for larger systems or initial screenings.

For this compound, semiempirical methods like CNDO (Complete Neglect of Differential Overlap) and INDO (Intermediate Neglect of Differential Overlap) have been employed and their results compared to near-Hartree-Fock Gaussian calculations. rsc.orgrsc.org The CNDO/2 method, for instance, was included in comparisons of potential energy surface investigations, showing that it could mimic Hartree-Fock results for anharmonicity in angular coordinates, although it underestimated anharmonicity when fluorine atoms were very close. caltech.edu While CNDO/2 grossly overestimated stretching constants, it replicated bending and interaction constants reasonably well. caltech.edu The Extended Hückel method, another semiempirical approach, has also been applied to this compound. rsc.orgrsc.org Semiempirical methods are generally faster than ab initio methods due to approximations like the zero differential overlap (ZDO) approximation. wikipedia.org

Electron density analysis provides critical information about the charge distribution within a molecule, revealing insights into bonding, polarity, and intermolecular interactions.

Three-dimensional, electron-density, cross-sectional plots have been presented for this compound based on ab initio and semiempirical calculations, offering a visual representation of electron distribution. rsc.orgrsc.org Analysis of localized molecular orbitals (LMOs) for this compound has indicated that fluorine lone pairs are delocalized towards the carbon atom, which is an important stabilizing effect. caltech.edu This delocalization is most pronounced for lone pairs lying in the F-C-F plane. caltech.edu

Electron momentum spectroscopy (EMS) has been used to experimentally image individual valence orbital electron density distributions, including the highest occupied molecular orbital (HOMO) of this compound. tsinghua.edu.cn Comparisons between experimental electron momentum profiles and theoretical calculations (HF and DFT) have been performed, highlighting the importance of considering vibrational effects for a proper understanding of the electron momentum distribution, particularly for the 2b1 orbital which has C-H bonding character. aip.org The electron density difference analysis has also been used to reveal the bonding nature of intermolecular interactions in complexes involving this compound, such as the formic acid-difluoromethane complex. nih.gov

Molecular Geometry and Conformation Analysis

Understanding the molecular geometry and conformational preferences of this compound is essential for predicting its physical and chemical behavior.

Computational studies have focused on optimizing the molecular geometry of this compound. For instance, geometry optimizations using various levels of theory, including 6-21G, 6-31G, and DZV, have been performed. uwosh.edu The 6-31G level of theory was found to provide bond lengths and angles closest to literature values. uwosh.edu

Potential Energy Surface (PES) investigations are crucial for understanding molecular stability, reaction pathways, and vibrational dynamics. For this compound, these studies map out the energy of the molecule as a function of its atomic coordinates.

Theoretical investigations of the potential energy surface of the this compound molecule have been conducted using methods like Hartree-Fock (HF) and CNDO/2. caltech.edu These studies aimed to understand the energy variations with molecular distortions and to derive force constants. caltech.edu The Urey-Bradley potential (UBP) model has been fitted to HF force constants to account for anharmonicity in the HF energy variation. caltech.edu

More recent studies have investigated potential energy surfaces for this compound, particularly in the context of its dimers and interactions. For example, six stationary points on the potential energy surface of the this compound dimer ((CH2F2)2) have been investigated using Density Functional Theory (DFT) with various functionals, including the Minnesota M06 suite and functionals augmented with non-local van der Waals dispersion corrections. sns.itnih.gov These DFT results were compared to reference values obtained at the estimated complete basis set (CBS) limit of CCSD(T) theory, showing good agreement for binding energies. sns.itnih.gov

The generation of accurate potential energy surfaces is critical for calculating vibrational spectra and understanding molecular dynamics. nih.govacs.org For this compound, coupled-cluster calculations have been used to determine n-mode representations of the PES, although such high-order expansions can be computationally demanding. nih.govacs.org Studies have shown that while MP2/cc-pVTZ calculations for the PES can yield large mean absolute deviations (MAD) compared to experimental data, explicitly correlated coupled-cluster results can significantly improve accuracy, achieving mean deviations as low as 1.6 cm⁻¹ for vibrational transitions, albeit with higher computational cost. acs.org

Table 1: Computational Methods and Basis Set Performance for this compound Geometry Optimization

| Level of Theory | Basis Set | C-H Bond Length (Å) | C-F Bond Length (Å) | H-C-H Angle (°) | F-C-F Angle (°) | Notes | Source |

| Hartree-Fock | 73/3 Gaussian (Double-zeta) | Closer to experiment | Closer to experiment | - | - | Optimized geometry closer to experiment than STO-3G. | caltech.edu |

| Hartree-Fock | STO-3G | - | - | - | - | Minimum basis set, less accurate geometry. | caltech.edu |

| Ab initio (Various) | (31/31/1) to (73/73/3) (C/F/H) | - | - | - | - | Compared total energies, orbital energies, electron population. | rsc.orgrsc.org |

| 6-21G | - | - | - | - | - | Lowest level of theory used for geometry optimization in one study. | uwosh.edu |

| 6-31G | - | Closest to literature | Closest to literature | Closest to literature | Closest to literature | Best overall for geometry optimization in one study. | uwosh.edu |

| DZV | - | - | - | - | - | Highest level of theory used for geometry optimization in one study. | uwosh.edu |

| CCSD(T) | Large basis sets (correlation consistent/atomic natural orbital) | - | - | - | - | Used for vibrational and ro-vibrational properties. | researchgate.net |

| DFT (Various functionals) | - | - | - | - | - | Used for PES of this compound dimer, compared to CCSD(T)/CBS. | sns.itnih.gov |

| MP2 | cc-pVTZ | - | - | - | - | PES calculations, high MAD for vibrational data. | acs.org |

| Explicitly Correlated Coupled-Cluster | - | - | - | - | - | PES calculations, low MAD for vibrational data (1.6 cm⁻¹). | acs.org |

Localized Molecular Orbital (LMO) Characteristics and Delocalization

Localized Molecular Orbitals (LMOs) offer an intuitive representation of chemical bonds and lone pairs within a molecule, contrasting with canonical molecular orbitals (CMOs) which are delocalized across the entire molecular system. LMOs are derived from CMOs through unitary transformations, aiming to spatially separate and localize electron density on specific molecular fragments. This approach helps connect molecular orbital theory with traditional chemical bonding concepts. wiley-vch.de

In the case of this compound, detailed theoretical studies using methods such as Hartree-Fock (HF) have been employed to obtain LMOs for its equilibrium geometry. A notable finding from these analyses is the delocalization of fluorine lone pairs towards the carbon atom. This delocalization is identified as a crucial factor contributing to the molecule's stabilization. This effect is particularly pronounced for lone pairs situated within the F-C-F plane and has been likened to the "double bond-no bond" resonance concept in valence-bond theory. caltech.educaltech.edu Further analysis of LMOs in distorted geometries of this compound indicates that the "orbital following" concept, which describes how orbitals adapt to changes in molecular geometry, does not apply when the F-C-F angle is altered. caltech.educaltech.edu

Vibrational Spectroscopy and Force Field Analysis

Vibrational spectroscopy, particularly infrared (IR) and Raman spectroscopy, provides critical information about the molecular structure and dynamics of this compound. Theoretical predictions and force field analyses are essential for interpreting experimental spectra and understanding the molecule's vibrational behavior.

This compound (CH₂F₂) belongs to the C₂v point group symmetry and possesses nine non-degenerate normal modes of vibration. Out of these, all but one are infrared active. researchgate.netresearchgate.net The molecule is characterized as a tetrahedral near-prolate asymmetric rotor. aip.orgsns.it

Theoretical Prediction of Normal Modes

Theoretical prediction of normal modes for this compound has been extensively carried out using various quantum chemical methods. For instance, the Hartree-Fock (HF) method with a 73/3 Gaussian basis set contracted to the double-zeta level has been utilized to investigate the potential energy surface and predict normal modes. caltech.educaltech.edu More recent studies have employed high-level ab initio calculations, such as coupled-cluster theory with singles, doubles, and perturbative triples excitations (CCSD(T)), and large basis sets (e.g., correlation consistent or atomic natural orbital hierarchies) to study the vibrational and ro-vibrational properties of CH₂F₂. researchgate.netaip.org

These calculations derive a complete set of vibrational and ro-vibrational parameters from ab initio quartic anharmonic force fields, which show good agreement with experimentally retrieved spectroscopic constants. For example, transition frequencies up to four quanta of vibrational excitation can be reproduced with a root mean square deviation (RMSD) of 7 cm⁻¹, and intensities are predicted within a few km mol⁻¹ of experimental values. researchgate.netaip.org The principal vibrations are dominated by contributions from A₁ modes, and their combinations. aip.org

Table 1 summarizes the experimental and calculated gas-phase wavenumbers of CH₂F₂ normal modes of vibration, along with their approximate descriptions and symmetry species.

Table 1: Experimental and Calculated Gas-Phase Wavenumbers of CH₂F₂ Normal Modes of Vibration aip.org

| Symmetry Species | Normal Mode | Approximate Description | Experimental (cm⁻¹) | Theoretical (Hyb1) (cm⁻¹) |

| A₁ | ν₁ | CH₂ asymmetric stretch | 3014.05 | - |

| A₁ | ν₂ | CH₂ scissor | 1509.60 | - |

| A₁ | ν₃ | CF₂ asymmetric stretch | 1111.61 | - |

| A₁ | ν₄ | CH₂ symmetric stretch | 2947.9 | - |

| A₂ | ν₅ | CH₂ twist | 1256.8 | - |

| B₁ | ν₆ | CH₂ rock | 1178.74 | - |

| B₁ | ν₇ | CF₂ symmetric stretch | 1089.9 | - |

| B₂ | ν₈ | CH₂ wagging | 2838.579799 | - |

| B₂ | ν₉ | CH₂ rock | - | - |

Note: Some theoretical values were not explicitly provided in the source snippets for all modes, or were part of a broader discussion of accuracy rather than a direct table.

Derivation of Semi-Empirical Force Constants

The derivation of semi-empirical force constants (SEFCs) for this compound involves combining theoretical (HF) normal modes with observed vibrational frequencies. These SEFCs are then used to predict the vibration frequencies of isotopically substituted difluoromethanes. caltech.educaltech.edu Early studies found that while the Hartree-Fock method with a flexible basis set improved the optimum geometry, it did not significantly improve the computed general harmonic force constants. Stretching constants were found to have errors of +20% to +35%, and bending constants by -4% to +45%. caltech.educaltech.edu In comparison, the CNOO/2 method, while overestimating stretching constants, showed better agreement for bending and interaction constants. caltech.educaltech.edu The Urey-Bradley potential (UBP) model, incorporating 1/r⁶ steric terms, has also been fitted to HF constants and SEFCs. caltech.edu

Density functional theory (DFT) computations have also been used to compute electric dipole moments for equilibrium molecular structures and their derivatives along the symmetry coordinates of vibration for CH₂F₂ and its deuterated analogue, CD₂F₂. These computations provide reliable information on the relationships between the signs of dipole moment derivatives and, in most cases, their absolute values. ubc.ca

Isotopic Substitution Effects (e.g., Deuterated Difluoromethanes)

Isotopic substitution, particularly the replacement of hydrogen with deuterium (B1214612), is a powerful technique in vibrational spectroscopy. This is because the mass change significantly affects the reduced mass (µ) of the vibrating system, leading to a noticeable shift in vibrational frequencies (νe). libretexts.org While the force constant (k) remains largely unchanged, an increase in isotopic mass leads to an increase in µ, resulting in a decrease in νe and a downshift (smaller wavenumber) in the vibrational spectrum. libretexts.org

For this compound, the synthesis and IR spectrum analysis of deuterated difluoromethanes (e.g., CD₂F₂) have been described, and SEFC predictions for their vibrational frequencies have been found to be superior to previous literature values. caltech.educaltech.edu The vibrational assignments of this compound and its deuterated analogues have been reassessed in light of recent theoretical work, clarifying inconsistent experimental wavenumber values and assignments. researchgate.net

Studies on the vibronic dynamics of the electronic ground state of CH₂F₂⁺ and its deuterated isotopomer, CD₂F₂⁺, have shown interesting comparisons, with the progression of vibrational modes identified and assigned in relation to available literature. researchgate.net High-resolution photoelectron spectroscopy studies have also been conducted on CH₂F₂ and CD₂F₂, revealing new features and resolving ambiguities regarding the ordering of ionic states. researchgate.net

The H/D and ¹²C/¹³C vapor pressure isotope effects (VPIEs) in liquid this compound have been studied using density functional theory. The normal H/D VPIE in liquid this compound is attributed to the greater zero-point energy shift upon condensation of the deuterated species compared to the protio species. This effect is unusually higher in this compound than in methyl fluoride (B91410) and fluoroform, suggesting an enhanced perturbation of the C-H stretching modes by relatively large intermolecular forces in liquid this compound. researchgate.netresearchgate.net

Intermolecular Interactions and Complex Formation

Intermolecular interactions play a crucial role in the physical and chemical properties of this compound, influencing its behavior in various environments and its ability to form complexes.

Hydrogen Bonding Studies (e.g., CH···O interactions)

This compound is capable of acting as a weak hydrogen bond donor through its C-H groups, a property enhanced by the electron-withdrawing nature of the fluorine atoms. aip.org It also has two sites that can act as weak proton acceptors (the fluorine atoms) and two sites that can act as weak proton donors (the hydrogen atoms), facilitating the formation of oligomers or hetero adducts stabilized by networks of weak hydrogen bonds. aip.org

Studies of intermolecular complexes involving this compound have explored various types of hydrogen bonding:

CH···O interactions: The complex between this compound and water (DFM-W) has been studied using rotational spectroscopy and ab initio calculations. In this complex, the water molecule lies in the F-C-F plane of this compound, forming an O-H···F hydrogen bond to one fluorine atom. The hydrogen bond parameters were determined as r(F···H) = 2.20 Å, ∠(F···H-O) ≈ 135°, and ∠(C-F···H) ≈ 93°. acs.org The oxygen atom is close to the carbon atom, and the "free" water hydrogen is positioned opposite the this compound moiety. acs.org Other interactions, such as dipole-dipole energy and secondary O···H₂C interactions, also contribute to the complex's stabilization. acs.org

The binding energy for the this compound-water complex has been calculated to be 9.9 kJ/mol, which is in good agreement with experimental values. acs.org

Table 2 summarizes the hydrogen bond parameters for the this compound-water complex.

Table 2: Hydrogen Bond Parameters for this compound-Water Complex acs.org

| Parameter | Value |

| r(F···H) | 2.20 Å |

| ∠(F···H-O) | ≈ 135° |

| ∠(C-F···H) | ≈ 93° |

| Binding Energy | 9.9 kJ/mol |

CH···F-C interactions: this compound oligomers, such as (CH₂F₂)n where n = 2-4, are characterized by networks of C-H···F-C weak hydrogen bonds. For instance, the dimer is stabilized by three such bonds, the trimer by nine, and the tetramer by sixteen, tending to exist in compact forms. aip.org The C-H groups in hydrofluorocarbons (HFCs) like this compound can act as weak proton donors, with this property enhanced by the electron-withdrawing effect of fluorine atoms. aip.org

In the 1,1-difluoroethane (B1215649) dimer, two stable isomers are detected, both stabilized by a network of three C-H···F-C weak hydrogen bonds. aip.org

Other interactions: this compound has also been shown to form complexes with other molecules through various weak interactions. For example, the complex with formaldehyde (B43269) is linked by a C-H···F and a bifurcated CH₂···O weak hydrogen bond. researchgate.net The pure rotational spectrum of the complex of this compound with formamide (B127407) has also been investigated, revealing stabilization via an N-H···F and a bifurcated CH₂···O weak hydrogen bond. researchgate.netresearchgate.net The electrostatic component is identified as the largest contributor to the total attractive interaction energy in the this compound-formamide complex. researchgate.net

Furthermore, studies on the binary complex of diethyl disulfide and this compound revealed stabilization by one C-H···S-S hydrogen bond and two weaker C-H···F hydrogen bonds. The C-H···S-S interaction was found to be predominant, contributing 7.6 kJ mol⁻¹, while C-H···F bonds contributed approximately 2.6 kJ mol⁻¹. London dispersion was identified as a primary factor, contributing 53% to the total attractive interaction. nih.gov

Adduct Formation and Stabilization

Quantum chemical and computational studies have extensively investigated the formation and stabilization of adducts involving this compound (CH₂F₂), a molecule recognized for its capacity to engage in various weak intermolecular interactions. These studies are crucial for understanding the supramolecular behavior of CH₂F₂ and its role in diverse chemical and biological processes. The stabilization of these adducts is typically governed by a subtle interplay of non-covalent interactions, including hydrogen bonds, halogen bonds, carbon bonds, and van der Waals forces. nih.govunibo.itresearchgate.netnih.gov

High-level quantum chemical methods, such as coupled-cluster theory with singles, doubles, and perturbative triples excitations (CCSD(T)), Møller-Plesset perturbation theory (MP2), and dispersion-corrected Density Functional Theory (DFT), are commonly employed to characterize these interactions. These computational approaches, often complemented by experimental techniques like Fourier-transform microwave spectroscopy, allow for the determination of intermolecular interaction energies, equilibrium geometries, and vibrational properties of the complexes. nih.govunibo.itresearchgate.netnih.govcsus.eduresearchgate.netnih.govacs.orgaip.orgrsc.orgx-mol.netsns.it

This compound Homodimers and Oligomers

The self-aggregation of this compound molecules leads to the formation of homodimers and larger oligomers, primarily stabilized by weak C-H···F hydrogen bonds and significant dispersion forces. nih.govacs.orgsns.itd-nb.info Computational screening protocols, combining classical Monte Carlo and quantum mechanical calculations, have been used to predict stable structures for these oligomers. nih.govacs.org For instance, the most stable structure of the this compound homodimer is characterized by three weak hydrogen bonds between fluorine and hydrogen atoms. sns.it

Studies on larger this compound clusters, including pentamers, hexamers, and heptamers, have revealed complex networks of non-covalent interactions. While dispersion forces play a major role, leading to less directional interactions and more distorted structures compared to highly polar clusters, a detailed analysis indicates that the dominant interaction energy is often the pairwise interaction. d-nb.info The tetramer cluster of this compound has been identified as a significant structural unit within these larger aggregates, representing a maximum expression of bonding between dimers. d-nb.info

The stability of the this compound dimer, for example, is mainly provided by three H···F intermolecular weak hydrogen bonds, which, along with a smaller dispersion energy, contribute to a binding energy of approximately 3.00 kcal/mol (12.55 kJ/mol). This suggests an approximate stabilization energy of ~1 kcal/mol per H···F intermolecular interaction. acs.org

This compound-Water Complexes

This compound can form various adducts with water (H₂O), showcasing a subtle competition between different types of non-covalent interactions. Rotational spectroscopy and ab initio calculations have identified several CH₂F₂···H₂O adducts, including (CH₂F₂)···(H₂O)₂, (CH₂F₂)₂···(H₂O), (CH₂F₂)···(H₂O)₃, and (CH₂F₂)₂···(H₂O)₂. unibo.itnih.govresearchgate.net

In the 1:1 complex between this compound and water, the water molecule typically lies in the FCF plane of this compound. It is linked through an O-H···F hydrogen bond to one fluorine atom. Key parameters for this hydrogen bond include an F···H distance of approximately 2.20 Å, an ∠(F···H-O) angle of around 135°, and an ∠(C-F···H) angle of about 93°. The preservation of the p-character of fluorine's lone pairs in the adduct is indicated by the ∠(C-F···H) angle of 90°. capes.gov.br

The binding energy for the CH₂F₂···H₂O complex has been calculated to be 11.1 kJ/mol (2.65 kcal/mol) at the CCSD(T)/CBS level of theory. researchgate.net The combination of stabilizing contact networks in these clusters can reinforce the interaction strength through a cooperative effect, leading to large stable oligomers. unibo.itnih.gov

Table 1: Computational Binding Energies of Selected this compound-Water Adducts

| Complex Type | Binding Energy (kJ/mol) | Binding Energy (kcal/mol) | Level of Theory | Reference |

| CH₂F₂···H₂O | 11.1 | 2.65 | CCSD(T)/CBS | researchgate.net |

| D2W (CH₂F₂···(H₂O)₂) | - | - | MP2/6-311++G(d,p) | unibo.it |

| DW2 ((CH₂F₂)₂···H₂O) | - | - | MP2/6-311++G(d,p) | unibo.it |

| D2W2 ((CH₂F₂)₂···(H₂O)₂) | - | - | MP2/6-311++G(d,p) | unibo.it |

| DW3 (CH₂F₂···(H₂O)₃) | - | - | MP2/6-311++G(d,p) | unibo.it |

This compound with Other Molecules

This compound's ability to form adducts extends to a variety of other molecules, with stabilization arising from diverse non-covalent interactions:

Propyne (B1212725) (HCCCH₃): Rotational spectra of weakly bound complexes of this compound with propyne have revealed the presence of C-H/π contacts and secondary contacts between halogen atoms and the methyl group of propyne. csus.edu

Diethyl Disulfide ((CH₃CH₂)₂S₂): Studies on the binary complex formed by diethyl disulfide and this compound indicate stabilization primarily through one C-H···S-S hydrogen bond and two weaker C-H···F hydrogen bonds. Computational analyses show that the C-H···S-S hydrogen bond is the predominant interaction, contributing approximately 7.6 kJ/mol, while the C-H···F hydrogen bond contributes about 2.6 kJ/mol. London dispersion forces are a significant factor, accounting for 53% of the total attractive interaction. rsc.orgnih.govrsc.org

Table 2: Intermolecular Interactions in Diethyl Disulfide···this compound Complex

| Interaction Type | Interaction Energy (kJ/mol) | H···X Distance (Å) | C-H···X Angle (°) | Dominance | Reference |

| C-H···S-S | 7.6 | 2.64(1) | 135.3(6) | Predominant | rsc.orgnih.gov |

| C-H···F | 2.6 | 2.68(7) | 121.0(4) | Secondary | rsc.orgnih.gov |

| London Dispersion | 53% of total attractive energy | - | - | Primary factor | rsc.orgnih.gov |

Carbon Monoxide (CO): An experimental and theoretical study on the CH₂F₂···CO complex, characterized by matrix isolation vibrational spectroscopy, shows it to be a hydrogen-bonded complex. Computations at the CCSD(T)/CBS level indicate an interaction energy of 0.78 kcal/mol (3.26 kJ/mol). This complex exhibits characteristic blue shifts of the C-H stretching modes and red shifts of the C-F stretching modes upon complexation. x-mol.net

Table 3: Interaction Energy and Vibrational Shifts for CH₂F₂···CO Complex

| Parameter | Value | Level of Theory | Reference |

| Interaction Energy | 0.78 kcal/mol (3.26 kJ/mol) | CCSD(T)/CBS | x-mol.net |

| C-H Symmetric Stretch Shift | +3.8 cm⁻¹ | - | x-mol.net |

| C-H Antisymmetric Stretch Shift | +10.4 cm⁻¹ | - | x-mol.net |

| C-F Symmetric Stretch Shift | -0.8 cm⁻¹ | - | x-mol.net |